molecular formula C19H22N2O6S B2545082 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 921915-77-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2545082
CAS No.: 921915-77-7
M. Wt: 406.45
InChI Key: TUYINPGGZQGRBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed chemical reactions analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed physical and chemical properties analysis .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Compounds with the [1,4]oxazepine-based primary sulfonamides structure have demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases. The primary sulfonamide functionality plays a crucial role by facilitating the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group, showcasing their potential as carbonic anhydrase inhibitors for therapeutic applications (Sapegin et al., 2018).

Novel Fused Pentacyclic System

The dehydration of certain compounds can lead to the formation of a novel fused pentacyclic system, which includes the 1,4-benzodiazepine and isoindolinone fragments. Such compounds have been synthesized and characterized, indicating the versatility and potential utility of this chemical framework in creating new therapeutic molecules (Ukhin et al., 2011).

Photophysical Properties

The synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, has been explored. This compound exhibits a strong blue emission in dichloromethane, highlighting its potential for applications in materials science, particularly in the field of organic electronics and photonics (Petrovskii et al., 2017).

Ring-Expansion Synthesis

Research on the cyclization of specific compounds has led to an unusual ring-expansion process, producing compounds with potential interest to medicinal chemists. This demonstrates the compound's utility in exploring novel synthetic pathways and creating structurally unique molecules for pharmaceutical development (Kolluri et al., 2018).

Heterocyclic Hybrids

A series of benzimidazole-tethered oxazepine heterocyclic hybrids has been synthesized, showing potential for nonlinear optical (NLO) applications. These compounds, synthesized from N-alkylated benzimidazole 2-carboxaldehyde, exhibit interesting photophysical and electrostatic properties, suggesting their use in various technological applications (Almansour et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for the research and development of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed future directions analysis .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-19(2)11-27-15-7-5-12(9-14(15)20-18(19)22)21-28(23,24)17-10-13(25-3)6-8-16(17)26-4/h5-10,21H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYINPGGZQGRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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